molecular formula C10H13ClN2O B1437998 N-Butyl 4-chloropicolinamide CAS No. 1094306-27-0

N-Butyl 4-chloropicolinamide

Cat. No.: B1437998
CAS No.: 1094306-27-0
M. Wt: 212.67 g/mol
InChI Key: LPMYIHKYXVKABD-UHFFFAOYSA-N
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Description

N-Butyl 4-chloropicolinamide is a chemical compound belonging to the class of picolinamides. It is characterized by its white crystalline solid form and solubility in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 4-chloropicolinamide typically involves the amidation of 4-chloropicolinic acid with n-butylamine. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Butyl 4-chloropicolinamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the picolinamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted picolinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-Butyl 4-chloropicolinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown significant inhibitory activities against tumor cells in vitro, making it a valuable tool in cancer research.

    Medicine: As a nonsteroidal anti-inflammatory drug, this compound is studied for its potential therapeutic effects.

    Industry: Its properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

N-Butyl 4-chloropicolinamide exerts its effects primarily through the inhibition of phosphorylation of the VEGFR2 receptor tyrosine kinase. This inhibition blocks the downstream signaling pathway, preventing the proliferation of cancer cells. Additionally, the compound inhibits angiogenesis by downregulating the activity of protein tyrosine kinases such as Src, c-Kit, and PDGFRα .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl 4-chloropicolinamide: Unique for its selective inhibition of VEGFR2 receptor tyrosine kinase.

    N-Butyl 4-chloronicotinamide: Similar structure but different biological activity.

    N-Butyl 4-chloropyridinecarboxamide: Another related compound with distinct chemical properties.

Uniqueness

This compound stands out due to its specific inhibitory effects on VEGFR2 receptor tyrosine kinase and its significant anti-tumor activities. These properties make it a valuable compound in cancer research and potential therapeutic applications .

Properties

IUPAC Name

N-butyl-4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMYIHKYXVKABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655394
Record name N-Butyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094306-27-0
Record name N-Butyl-4-chloro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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